1-(1-cyclopentylpropyl)Piperidine
Description
1-(1-Cyclopentylpropyl)piperidine is a piperidine derivative characterized by a cyclopentylpropyl substituent attached to the nitrogen atom of the piperidine ring. Below, we compare this compound with similar piperidine-based molecules, focusing on structural features, biological activities, and receptor interactions.
Properties
CAS No. |
344396-09-4 |
|---|---|
Molecular Formula |
C13H25N |
Molecular Weight |
195.34 g/mol |
IUPAC Name |
1-(1-cyclopentylpropyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-2-13(12-8-4-5-9-12)14-10-6-3-7-11-14/h12-13H,2-11H2,1H3 |
InChI Key |
BGPFEATWVLDMKJ-UHFFFAOYSA-N |
SMILES |
CCC(C1CCCC1)N2CCCCC2 |
Canonical SMILES |
CCC(C1CCCC1)N2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural Analogues and Substituent Effects
Piperidine derivatives often exhibit divergent biological activities based on the nature of their substituents. Key comparisons include:
*Calculated based on structural analogs where experimental data are unavailable.
Key Observations:
- Substituent Hydrophobicity : Bulky hydrophobic groups (e.g., phenylbutyl, diphenylethyl) enhance binding to hydrophobic receptor cavities (e.g., S1R ligands in ) .
- Halogenation : Chloropropyl derivatives (e.g., 1-(3-chloropropyl)piperidine) serve as synthetic intermediates but show moderate Top1 inhibition (++ activity in ) .
- Cycloalkyl vs. Aryl : Cyclopentylpropyl (target compound) may offer conformational flexibility compared to rigid arylcyclohexyl groups in PCP analogs .
Pharmacological and Receptor Binding Profiles
Receptor Affinity and Selectivity
- Sigma and PCP Receptors :
- (+)-[3H]-3-[3-Hydroxyphenyl]-N-(1-propyl)piperidine [(+)-3-PPP] binds to sigma receptors with high affinity (Ki < 10 nM), while 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) targets PCP receptors (K.="" li="" nm)="" sub>="" ~5="">
- The cyclopentylpropyl group in the target compound may confer selectivity distinct from phenylcyclohexyl derivatives like PCP analogs, which exhibit dual sigma/PCP receptor binding .
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- (+)-[3H]-3-[3-Hydroxyphenyl]-N-(1-propyl)piperidine [(+)-3-PPP] binds to sigma receptors with high affinity (Ki < 10 nM), while 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) targets PCP receptors (K.="" li="" nm)="" sub>="" ~5="">
NMDA Receptor Antagonism
Therapeutic and Toxicological Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
